4-fluoro-N-(3-methylcyclopentyl)aniline 4-fluoro-N-(3-methylcyclopentyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800122
InChI: InChI=1S/C12H16FN/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12,14H,2,5,8H2,1H3
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

4-fluoro-N-(3-methylcyclopentyl)aniline

CAS No.:

Cat. No.: VC17800122

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(3-methylcyclopentyl)aniline -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 4-fluoro-N-(3-methylcyclopentyl)aniline
Standard InChI InChI=1S/C12H16FN/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12,14H,2,5,8H2,1H3
Standard InChI Key SQZAFOAQWUNOLH-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)NC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 4-fluoro-N-(3-methylcyclopentyl)aniline, with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . The structure comprises an aniline moiety (a benzene ring with an amino group) substituted with a fluorine atom at the para position and a 3-methylcyclopentyl group attached to the nitrogen.

Key Structural Features:

  • Fluorine Substituent: The electron-withdrawing fluorine atom at the 4-position influences the electronic properties of the aromatic ring, enhancing stability and directing electrophilic substitution reactions .

  • 3-Methylcyclopentyl Group: The bicyclic substituent introduces steric hindrance and modulates solubility, potentially affecting biological activity and synthetic utility .

Spectroscopic Data

While experimental spectra for 4-fluoro-N-(3-methylcyclopentyl)aniline are unavailable, analogous compounds provide insights:

  • ¹H NMR: Expected signals include a singlet for the aromatic proton adjacent to fluorine (δ 6.6–7.1 ppm), multiplet peaks for the cyclopentyl protons (δ 1.2–2.0 ppm), and a broad singlet for the NH group (δ 3.4–4.0 ppm) .

  • ¹³C NMR: The fluorine-coupled carbon at the 4-position would appear as a doublet near δ 160 ppm, while the cyclopentyl carbons would resonate between δ 25–45 ppm .

Synthesis and Reaction Pathways

Alkylation of Aniline Derivatives

The most plausible route to 4-fluoro-N-(3-methylcyclopentyl)aniline involves the alkylation of 4-fluoroaniline with 3-methylcyclopentyl bromide. A modified procedure from EP0659735A1 demonstrates this approach:

Procedure:

  • Combine 4-fluoroaniline (1.0 equiv.), 3-methylcyclopentyl bromide (1.2 equiv.), tetrabutylammonium bromide (TBAB, 0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF).

  • Heat at 80°C for 6–8 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield: ~75–85% (estimated based on analogous reactions) .

Alternative Pathways

  • Reductive Amination: Reaction of 4-fluorobenzaldehyde with 3-methylcyclopentylamine under hydrogenation conditions .

  • Buchwald-Hartwig Coupling: Palladium-catalyzed coupling of 4-fluoroiodobenzene with 3-methylcyclopentylamine .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point72–75°C (estimated)Analogous cyclopentyl amines
Boiling Point285–290°C (extrapolated)Clausius-Clapeyron equation
LogP (Octanol-Water)2.8 ± 0.3Computational prediction
Solubility in Water0.12 mg/mL (25°C)EPI Suite v4.1

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride .

  • Photoreactivity: The fluorine substituent may participate in light-induced defluorinative reactions under UV irradiation .

Future Research Directions

  • Stereoselective Synthesis: Investigate asymmetric routes to access enantiomerically pure forms.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process Optimization: Develop greener protocols using biocatalysts or flow chemistry.

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